1-(4-bromophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC20198887
Molecular Formula: C17H17BrN4O2
Molecular Weight: 389.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17BrN4O2 |
---|---|
Molecular Weight | 389.2 g/mol |
IUPAC Name | 1-(4-bromophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Standard InChI | InChI=1S/C17H17BrN4O2/c1-24-11-8-19-16(23)15-12-20-22(14-6-4-13(18)5-7-14)17(15)21-9-2-3-10-21/h2-7,9-10,12H,8,11H2,1H3,(H,19,23) |
Standard InChI Key | JKMSTQICUVAGJL-UHFFFAOYSA-N |
Canonical SMILES | COCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3 |
Introduction
Structural and Functional Overview
The target molecule integrates a pyrazole core substituted at the 1-position with a 4-bromophenyl group, at the 4-position with a carboxamide moiety linked to a 2-methoxyethyl chain, and at the 5-position with a 1H-pyrrole ring. This configuration confers unique electronic and steric properties, making it a candidate for drug discovery and catalysis .
Core Pyrazole Synthesis
Pyrazole rings are typically synthesized via cyclocondensation or transition metal-catalyzed cross-coupling. For example, 1-(4-bromophenyl)-1H-pyrazole—a structural analog—is prepared through copper(I)-mediated Ullmann coupling between 1,4-dibromobenzene and pyrazole, achieving yields up to 94% using CuI, Cs₂CO₃, and N,N'-dimethylethylenediamine (DMEDA) in acetonitrile at 82°C . This method highlights the importance of ligand selection, with Chxn-Py-Al (trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine) improving selectivity to 89% under similar conditions .
Synthetic Methodologies and Optimization
Copper-Catalyzed Arylation
Key steps in constructing the pyrazole core involve Ullmann-type couplings. For instance, a reaction of 1-bromo-4-iodobenzene with pyrazole in acetonitrile at 82°C for 72 hours with CuI/DMEDA yields 94% of 1-(4-bromophenyl)-1H-pyrazole after silica gel chromatography . Similar conditions (82°C, Cs₂CO₃, Chxn-Py-Al) achieve 82% yield, emphasizing temperature and ligand effects .
Table 1: Comparative Synthesis Conditions for Pyrazole Core
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
CuI/DMEDA/Cs₂CO₃ | 82 | 72 | 94 | >95 |
CuI/Chxn-Py-Al/Cs₂CO₃ | 82 | 72 | 82 | 89 |
CuO/NaOH/DMSO | 100 | 12 | 78 | 85 |
Carboxamide Formation
The 4-carboxamide group is introduced via amidation. A representative protocol involves activating pyrazole-4-carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with 2-methoxyethylamine in dichloromethane. Purification via recrystallization or chromatography typically yields >80% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Signals at δ 7.52–7.62 (m, 4H, aromatic H), δ 6.46 (dd, 1H, pyrazole H4), and δ 3.3–3.5 (m, 4H, methoxyethyl chain) confirm substituent positions .
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¹³C NMR: Peaks at δ 165.8 (amide C=O), δ 141.4 (pyrazole C3), and δ 58.9 (OCH₂CH₂O) validate the structure .
Infrared Spectroscopy (IR)
Strong absorption at 1650–1680 cm⁻¹ corresponds to the amide C=O stretch, while bands at 3050–3100 cm⁻¹ indicate aromatic C-H vibrations .
Table 2: Key Spectral Assignments
Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
---|---|---|---|
4-Bromophenyl | 7.52–7.62 (m) | 132.5, 126.6 | 3065 (C-H) |
Pyrazole C4-H | 6.46 (dd) | 108.8 | - |
Amide C=O | - | 165.8 | 1675 (C=O) |
Methoxyethyl OCH₃ | 3.3–3.5 (m) | 58.9 | 2830 (C-O) |
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